Cyclopentanedecol
Overview
Description
Cyclopentanedecol is a chemical compound with the molecular formula C5H10O10 It is a cyclopentane derivative that contains multiple hydroxyl groups, making it a polyol
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanedecol can be synthesized through several methods. One common approach involves the cyclization of α,ω-difatty acid alkyl esters. The process typically includes the following steps:
Ozonization: The starting material, such as 15-tetracosenic acid, undergoes ozonization to form an ozonide intermediate.
Oxidation: The ozonide is then oxidized to produce a diketone.
Esterification: The diketone is esterified to form the desired this compound.
The reaction conditions for these steps often involve the use of specific catalysts and solvents to optimize yield and selectivity. For example, dealuminated HY zeolite and HZSM-5 zeolite are commonly used as catalysts in the cyclization process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using renewable plant resources. For instance, Malania oleifera Chum oil, which contains a high content of 15-tetracosenic acid, is a good raw material for the synthesis of this compound. The process involves the extraction of the oil, followed by chemical synthesis steps similar to those described above .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanedecol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of cyclopentane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Cyclopentanone, cyclopentanoic acid.
Reduction: Cyclopentanol, cyclopentane.
Substitution: Cyclopentyl halides, cyclopentyl ethers.
Scientific Research Applications
Cyclopentanedecol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which cyclopentanedecol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological responses. The hydroxyl groups in this compound can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadecanone: A macrocyclic ketone with similar structural features.
Cyclopentadecanolide: A macrocyclic lactone with comparable chemical properties.
Uniqueness
Cyclopentanedecol is unique due to its multiple hydroxyl groups, which provide it with distinct chemical reactivity and potential for forming hydrogen bonds. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
cyclopentane-1,1,2,2,3,3,4,4,5,5-decol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O10/c6-1(7)2(8,9)4(12,13)5(14,15)3(1,10)11/h6-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYJKUCFQJABMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(O)O)(O)O)(O)O)(O)O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486717 | |
Record name | Cyclopentanedecol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
595-03-9 | |
Record name | 1,1,2,2,3,3,4,4,5,5-Cyclopentanedecol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=595-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanedecol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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